molecular formula C18H17F3N4O B11568055 5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11568055
M. Wt: 362.3 g/mol
InChI Key: FREBVBNITOHMQO-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted reactions to enhance reaction rates and yields. For example, the Suzuki–Miyaura cross-coupling reaction can be performed under microwave irradiation to efficiently introduce aryl and heteroaryl groups .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyrimidine rings, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while halogenation can introduce chlorine or bromine atoms to the aromatic ring.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the propyl and methylphenyl groups contribute to its binding affinity and selectivity for specific molecular targets.

Properties

Molecular Formula

C18H17F3N4O

Molecular Weight

362.3 g/mol

IUPAC Name

5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H17F3N4O/c1-3-8-22-17(26)13-10-23-25-15(18(19,20)21)9-14(24-16(13)25)12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3,(H,22,26)

InChI Key

FREBVBNITOHMQO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

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